molecular formula C8H13ClN4O B3196901 N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001519-21-6

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B3196901
CAS RN: 1001519-21-6
M. Wt: 216.67 g/mol
InChI Key: XXVRZFCHSGASIG-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)glycine” and “N-(2-Aminoethyl)acetamide” are synthetic DNA analogs in which the sugar-phosphate backbone is replaced by N-(2-aminoethyl)glycine units . They are of great importance in the biomedical field because of their ability to hybridize with neutral nucleic acids and their special chemical and biological properties .


Synthesis Analysis

“N-(2-Aminoethyl)glycine” has been used in the preparation of mixed two-component monolayers on glassy carbon . It has also been used in the synthesis of lysidine .


Molecular Structure Analysis

“N-(2-Aminoethyl)glycine” has a distinct N-(2-aminoethyl)glycine backbone . Purines and pyrimidines are then connected to the backbone by methylene carbonyl linkages .


Chemical Reactions Analysis

“N-(2-Aminoethyl) ethanolamine” at non-toxic concentrations has been shown to markedly alter the structure of the extracellular matrix (ECM) produced by primary dermal fibroblasts isolated from a hypertrophic scar of a burn patient .


Physical And Chemical Properties Analysis

The thermal properties and transitions of oils and gels, specific heat capacity is a helpful parameter to understand the fundamentals of gels and gelation strategies .

Scientific Research Applications

    Peptide Nucleic Acids (PNAs) with Chiral Backbone Substituents

    • References : Sugiyama, T., & Kittaka, A. (2013). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone. Molecules, 18(1), 287–310

    Formaldehyde Adsorption Using Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) Composite Aerogel

    Amine-Modified Spherical Cellulose Nanocrystal (CNC) Aerogels with N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)

Safety and Hazards

“N-(2-Aminoethyl) ethanolamine” causes severe skin burns and eye damage. It may cause an allergic skin reaction and may damage fertility or the unborn child .

Future Directions

Peptide nucleic acids (PNAs) have emerged in nanobiotechnology for cancer diagnosis and therapy due to their high affinity and sequence selectivity toward corresponding DNA and RNA . Further developments have yielded materials that both facilitate more efficient haemostasis and exhibit other attractive properties for wound healing, including antibacterial properties, biodegradability, the ability to promote angiogenesis, and the ability to facilitate tissue regeneration .

properties

IUPAC Name

N-(2-aminoethyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)7(12-13(5)2)8(14)11-4-3-10/h3-4,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRZFCHSGASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171272
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001519-21-6
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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